molecular formula C8H9BrFNO B2601246 4-Fluoroisoindolin-5-ol hydrobromide CAS No. 1447607-34-2

4-Fluoroisoindolin-5-ol hydrobromide

Cat. No. B2601246
CAS RN: 1447607-34-2
M. Wt: 234.068
InChI Key: KAAZETMLVLYRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoroisoindolin-5-ol hydrobromide is a chemical compound with the CAS Number: 1447607-34-2 . It has a molecular weight of 234.07 and its IUPAC name is 4-fluoroisoindolin-5-ol hydrobromide . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 4-Fluoroisoindolin-5-ol hydrobromide is 1S/C8H8FNO.BrH/c9-8-6-4-10-3-5 (6)1-2-7 (8)11;/h1-2,10-11H,3-4H2;1H . This indicates that the compound contains a fluorine atom attached to an isoindoline ring, with a hydroxyl group attached to the 5-position of the ring .


Physical And Chemical Properties Analysis

4-Fluoroisoindolin-5-ol hydrobromide is a white to yellow solid . It has a molecular weight of 234.07 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

New 4-fluorophenyl substituted 8-hydroxyquinoline derivatives have been synthesized, exhibiting enhanced fluorescence emissions and quantum yields compared to their parent compounds. These derivatives were characterized through spectroscopic methods, and their electronic structures and photophysical properties were investigated using density functional theory (DFT) and time-dependent DFT, demonstrating the significant influence of aryl substituents on their frontier molecular orbitals (Suliman, Al-Nafai, & Al-Busafi, 2014).

Photoluminescence Properties

The synthesis and identification of new 8-hydroxyquinoline derivatives and their metallic complexes have been reported. These compounds exhibit distinct fluorescence properties, with a noted red shift in luminescence wavelength for 5- and 2-substituted derivatives compared to 8-hydroxyquinoline, suggesting applications in materials science and optical technologies (Xin-hua, He-ping, & Yan, 2007).

Antitumor Effects and Metabolism Regulation

Luteolin has been shown to synergize the antitumor effects of 5-fluorouracil against hepatocellular carcinoma cells through apoptosis induction and metabolism regulation. This combination leads to enhanced growth inhibition, which is closely related to apoptosis and is potentially connected to the modulation of 5-fluorouracil metabolism (Xu et al., 2016).

Chemical Engineering and Material Science

The study of reverse water-in-fluorocarbon emulsions and microemulsions obtained with a fluorinated surfactant explores the potential of fluorocarbons for pulmonary delivery of drugs and genes. This research demonstrates the ability of perfluoroalkylated amphiphiles to emulsify water in fluorocarbons, leading to stable miniemulsions and microemulsions suitable for hydrophilic bioactive materials, highlighting its significance in biomedical applications (Courrier, Vandamme, & Krafft, 2004).

Safety And Hazards

The safety information for 4-Fluoroisoindolin-5-ol hydrobromide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338 , which advise wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.BrH/c9-8-6-4-10-3-5(6)1-2-7(8)11;/h1-2,10-11H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZETMLVLYRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=C(C=C2)O)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroisoindolin-5-ol hydrobromide

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